molecular formula C21H44O2Si B107411 Trimethylsilyl stearate CAS No. 18748-91-9

Trimethylsilyl stearate

Cat. No.: B107411
CAS No.: 18748-91-9
M. Wt: 356.7 g/mol
InChI Key: DDLPZVTUKLKVQB-UHFFFAOYSA-N
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Description

Trimethylsilyl stearate (CAS 18748-91-9) is the trimethylsilyl (TMS) derivative of stearic acid (octadecanoic acid) with the molecular formula C21H44O2Si and a molecular weight of 356.66 g/mol . This compound serves as a crucial derivative in analytical chemistry, particularly in Gas Chromatography/Mass Spectrometry (GC-MS) for the analysis of complex mixtures. Its primary research value lies in its application to differentiate and quantify free fatty acids and metal soaps (fatty acid carboxylates) in samples. While free fatty acids are easily silylated by various agents, metal soaps require a potent silylating agent for conversion. This compound is representative of the derivative formed when such agents, like BSTFA, react with metal stearates or stearic acid, facilitating their identification and quantification . This methodology is especially valuable in heritage science, for instance, in characterizing the composition and degradation of modern oil paints, where metal soaps form and can lead to deterioration of painted surfaces . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions of 2-8°C in a refrigerator are recommended .

Properties

IUPAC Name

trimethylsilyl octadecanoate
Source PubChem
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InChI

InChI=1S/C21H44O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-24(2,3)4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPZVTUKLKVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940209
Record name Trimethylsilyl octadecanoate
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Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18748-91-9
Record name Octadecanoic acid, trimethylsilyl ester
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Record name Silane, trimethyl(octadecyloxy)-
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Record name Trimethylsilyl octadecanoate
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Record name Trimethylsilyl stearate
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Record name TRIMETHYLSILYL STEARATE
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Synthetic Methodologies and Reaction Mechanisms of Trimethylsilyl Stearate

Direct Silylation of Stearic Acid

The conversion of stearic acid to its trimethylsilyl (B98337) ester is a cornerstone of its synthesis, primarily achieved through derivatization. This method is favored for its efficiency in modifying the polar carboxyl functional group into a less polar, more volatile silyl (B83357) ester.

Utilization of Silylating Agents for Carboxylic Acid Derivatization

Silylation is a widely adopted derivatization technique in chemical analysis. restek.com It involves the replacement of an active hydrogen atom in functional groups like –COOH, –OH, –NH2, and –SH with a trimethylsilyl group. sigmaaldrich.comsigmaaldrich.com This transformation results in derivatives that are generally more volatile, less polar, and more thermally stable than the original compounds. restek.comsigmaaldrich.comsigmaaldrich.com For stearic acid, this process converts the carboxylic acid into a trimethylsilyl ester. The choice of silylating agent is critical and depends on the reactivity of the compound and the desired reaction conditions. Several powerful silylating agents are commonly employed for the derivatization of carboxylic acids.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent and versatile trimethylsilyl donor used extensively for the derivatization of polar compounds, including carboxylic acids. sigmaaldrich.comfishersci.co.uk Its reaction with stearic acid replaces the labile hydrogen of the carboxyl group with a TMS moiety. sigmaaldrich.com A significant advantage of using BSTFA is the high volatility of its byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which typically elute with the solvent front in gas chromatography, minimizing interference with the analysis of the derivatized analyte. sigmaaldrich.comfishersci.co.uklabunlimited.com

For compounds that are difficult to silylate, such as sterically hindered molecules, the reactivity of BSTFA can be enhanced by adding a catalyst. sigmaaldrich.com A common and effective catalyst is Trimethylchlorosilane (TMCS), often added at a concentration of 1%. labunlimited.comrestek.com The derivatization reaction is typically carried out by heating a mixture of the acid with an excess of the BSTFA reagent (with or without the TMCS catalyst) at around 60°C for about an hour to ensure complete conversion. restek.comnih.gov

1,1,1,3,3,3-Hexamethyldisilazane (HMDS) is a more selective and weaker silylating agent compared to BSTFA. sigmaaldrich.com It is commonly used for silylating acids, alcohols, phenols, and amines. sigmaaldrich.com A key benefit of HMDS is that its only reaction byproduct is ammonia (B1221849), a volatile gas that can easily be removed from the reaction mixture, driving the reaction to completion. sigmaaldrich.comresearchgate.net

Due to its lower silylating power, reactions with HMDS alone can be slow. sigmaaldrich.comorganic-chemistry.org Its efficiency is often improved by the use of acidic catalysts such as TMCS or iodine. sigmaaldrich.comorganic-chemistry.org For the derivatization of stearic acid, HMDS would be used in excess, and the reaction may require heating. The selectivity of HMDS can be advantageous in complex samples where other functional groups are present that are not intended to be derivatized. sigmaaldrich.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is recognized as a very strong TMS donor, even more reactive than BSTFA, and is considered the most volatile of the trimethylsilyl amide reagents. csqanalytics.comthermofisher.com These characteristics make it highly suitable for preparing volatile derivatives for gas chromatography and GC-MS analysis. restek.comthermofisher.com The byproduct of the reaction, N-methyltrifluoroacetamide, is also highly volatile, which prevents it from interfering with chromatographic analyses. csqanalytics.com

MSTFA reacts efficiently with carboxylic acids like stearic acid, often at a high rate and without the need for a catalyst. nih.govcsqanalytics.com However, for particularly challenging derivatizations, its reactivity can be boosted by the addition of 1-2% TMCS. csqanalytics.com The general procedure involves mixing the acid with an equal volume of MSTFA and heating the mixture at 60°C for one hour. nih.gov

Chlorotrimethylsilane (B32843) (TMCS), also known as trimethylsilyl chloride, is a highly reactive and versatile silylating agent. lookchem.com It is frequently used to convert carboxylic acids into their corresponding trimethylsilyl esters. lookchem.comunirioja.es The reaction can be performed by treating the carboxylic acid with TMCS in the presence of an alcohol, which facilitates the esterification under mild conditions. unirioja.eswikipedia.org

Alternatively, TMCS can be used with a base, such as triethylamine (B128534), in an inert solvent. The base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. colostate.edu TMCS is not only used as a primary silylating agent but also serves as a crucial catalyst in reactions involving other silyl donors like BSTFA and HMDS, where it significantly increases their silylating power, especially for less reactive or sterically hindered compounds. sigmaaldrich.comsigmaaldrich.comlabunlimited.comrestek.com

Table 1: Comparison of Silylating Agents for Stearic Acid Derivatization

Silylating Agent Abbreviation Key Features Byproducts Catalyst Requirement
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Powerful silyl donor, versatile. sigmaaldrich.com Volatile (mono(trimethylsilyl)trifluoroacetamide, trifluoroacetamide). sigmaaldrich.comfishersci.co.uk Often used with 1% TMCS for difficult compounds. sigmaaldrich.comrestek.com
1,1,1,3,3,3-Hexamethyldisilazane HMDS Weak, selective silyl donor; low cost. sigmaaldrich.comorganic-chemistry.org Ammonia (gas). sigmaaldrich.comresearchgate.net Usually requires a catalyst (e.g., TMCS, iodine). sigmaaldrich.comorganic-chemistry.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Very strong silyl donor; highly volatile byproducts. csqanalytics.com Volatile (N-methyltrifluoroacetamide). csqanalytics.com Often not required, but 1-2% TMCS can be used. csqanalytics.com
Chlorotrimethylsilane TMCS Highly reactive; can be used as a primary agent or catalyst. lookchem.comcolostate.edu Hydrochloric acid (HCl). lookchem.comcolostate.edu Used with a base (e.g., triethylamine) or an alcohol. unirioja.escolostate.edu

Mechanistic Pathways of Silylation Reactions

The generally accepted mechanism for the silylation of an active hydrogen-containing compound, such as a carboxylic acid, is a nucleophilic substitution reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The process is typically viewed as a nucleophilic attack by the oxygen atom of the stearic acid's carboxyl group on the silicon atom of the silylating agent. sigmaaldrich.comsigmaaldrich.com

This attack leads to the formation of a bimolecular transition state. sigmaaldrich.comsigmaaldrich.com Following the formation of this intermediate, a leaving group departs from the silicon atom, and a proton is lost from the carboxyl group, resulting in the formation of the trimethylsilyl ester.

In the case of silyl amides like BSTFA or MSTFA, the leaving group is a stable amide. For HMDS, the reaction can proceed in two steps, especially on surfaces, involving the initial silylation of one site followed by the reaction of a reactive intermediate to complete the process, releasing ammonia. researchgate.net When TMCS is used, the chloride ion is the leaving group, and the generated HCl is typically neutralized by a base present in the reaction mixture. colostate.edu The presence of a catalyst like TMCS in other silylation reactions is thought to proceed by first reacting with the carboxylic acid to form a small amount of the highly reactive silyl ester intermediate, which then participates in further reactions.

Nucleophilic Attack on Silicon Center by Oxygen Species

The reaction begins with the activation of the carboxylic acid, often facilitated by a base. The deprotonated carboxylate ion then attacks the silicon atom of the silyl halide. wikipedia.org This process results in the displacement of the halide leaving group, typically chloride, and the formation of the trimethylsilyl ester. wikipedia.org

Role of Basic Catalysts (e.g., Triethylamine) in Silylation

Basic catalysts, such as triethylamine (TEA), play a crucial role in the silylation of carboxylic acids like stearic acid. wikipedia.orgwikipedia.org The primary function of the base is to deprotonate the carboxylic acid, thereby increasing the nucleophilicity of the oxygen atom and facilitating its attack on the silicon center of the silylating agent. wikipedia.org

The general reaction scheme involving a base like triethylamine is as follows: RCOOH + NEt₃ ⇌ RCOO⁻ + HNEt₃⁺ RCOO⁻ + Me₃SiCl → RCOOSiMe₃ + Cl⁻ wikipedia.org

Triethylamine also serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the starting materials or the product and shifting the equilibrium towards product formation. libretexts.org The choice of base can influence the reaction's outcome, particularly in cases of unsymmetrical substrates where kinetic or thermodynamic control is a factor. wikipedia.org

Influence of Catalytic Amounts of Silyl Halides (e.g., TMCS) on Reaction Efficiency

While trimethylchlorosilane (TMCS) is a common stoichiometric reagent for silylation, the use of catalytic amounts of silyl halides can also influence reaction efficiency in certain contexts. nih.gov For instance, in some systems, silyl halides can act as catalysts to promote specific transformations. However, in the direct synthesis of trimethylsilyl stearate (B1226849) from stearic acid, TMCS is typically used as a reagent rather than a catalyst. wikipedia.org The efficiency of the silylation process is generally high due to the favorable thermodynamics of forming the strong Si-O bond. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of trimethylsilyl stearate synthesis. Key parameters that can be adjusted include the choice of solvent, temperature, and the nature of the silylating agent and base. rsc.orguctm.edu

For instance, using a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) can increase the reaction rate, especially for sterically hindered substrates. wikipedia.org The reaction temperature can also be manipulated; lower temperatures are often used to favor the formation of the kinetically controlled product in reactions with unsymmetrical ketones, a principle that can be extended to other systems. wikipedia.org The choice of solvent can influence reaction rates and the solubility of reactants and products. rsc.org

Table 1: Factors Influencing Optimization of this compound Synthesis

ParameterInfluence on Reaction
Silylating Agent Reactivity varies (e.g., TMSOTf > TMCS). wikipedia.org
Base Affects deprotonation and can influence kinetic vs. thermodynamic control. wikipedia.orgwikipedia.org
Temperature Can control reaction rate and product distribution. wikipedia.orguctm.edu
Solvent Affects solubility and reaction kinetics. rsc.org
Reactant Ratios Stoichiometry of reactants can impact yield and purity. libretexts.org

Alternative Synthetic Routes and Precursor Chemistry

Stearic Acid as a Primary Substrate for this compound Synthesis

Stearic acid (octadecanoic acid) is the fundamental precursor for the synthesis of this compound. nist.govwikipedia.org It is a long-chain saturated fatty acid that is abundant in nature. wikipedia.orgsigmaaldrich.com The carboxylic acid functional group of stearic acid provides the reactive site for the silylation reaction. wikipedia.org The synthesis involves the direct esterification of stearic acid with a trimethylsilylating agent. nist.govnih.gov

Contextualization with Other Silyl Electrophiles

While trimethylsilyl chloride (TMCS) is a commonly used silyl electrophile for the synthesis of this compound, other silylating agents can also be employed. wikipedia.orggelest.com The choice of the silyl electrophile can impact the reaction's reactivity and selectivity.

More reactive silyl electrophiles, such as trimethylsilyl triflate (TMSOTf), can be used to silylate less reactive or sterically hindered alcohols and carboxylic acids. wikipedia.org The reactivity of silyl halides generally follows the order: Si-I > Si-Br > Si-Cl > Si-F. Other silylating agents include bis(trimethylsilyl)acetamide (BSA), which offers the advantage of producing a neutral acetamide (B32628) byproduct. wikipedia.org The steric bulk of the substituents on the silicon atom also plays a significant role in the reactivity of the silylating agent. wikipedia.org

Table 2: Common Silylating Agents and Their Characteristics

Silylating AgentAbbreviationKey Features
Trimethylsilyl chlorideTMCSCommon, cost-effective reagent. wikipedia.org
Trimethylsilyl triflateTMSOTfHighly reactive, used for difficult silylations. wikipedia.org
Bis(trimethylsilyl)acetamideBSAProduces a neutral byproduct (acetamide). wikipedia.org
Triethylsilyl chlorideTESClOffers different steric and electronic properties compared to TMSCl. gelest.com
tert-Butyldimethylsilyl chlorideTBDMSClForms a more stable silyl ether, often used for protection. wikipedia.org

Analytical Applications and Derivatization Strategies Utilizing Trimethylsilyl Stearate

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the study of fatty acids and their derivatives. The direct analysis of many lipids, including stearic acid, is often hindered by their low volatility and the presence of polar functional groups. To overcome these limitations, derivatization strategies are employed, with the formation of trimethylsilyl (B98337) (TMS) esters being a prominent method. The conversion of stearic acid to trimethylsilyl stearate (B1226849) significantly enhances its suitability for GC-MS analysis, enabling detailed qualitative and quantitative assessments across various scientific and industrial fields. This process involves replacing the active hydrogen in the carboxylic acid group with a nonpolar trimethylsilyl group, a reaction typically achieved using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). nih.gov The resulting TMS derivative is more volatile and thermally stable, making it ideal for separation on a gas chromatography column and subsequent detection and identification by mass spectrometry. nih.govnih.gov

Enhancement of Volatility for Chromatographic Separation

The primary reason for converting stearic acid and other fatty acids into their trimethylsilyl ester derivatives is to increase their volatility. aocs.org The carboxylic acid group (-COOH) on a fatty acid molecule is polar and capable of hydrogen bonding, which significantly raises its boiling point and can cause poor peak shape and adsorption issues during gas chromatography. By replacing the acidic proton with a bulky, nonpolar trimethylsilyl ((CH₃)₃Si-) group, these intermolecular hydrogen bonds are eliminated.

This chemical modification drastically reduces the boiling point of the molecule, allowing it to transition into the gas phase at lower temperatures suitable for GC analysis. The increased volatility leads to shorter retention times and sharper, more symmetrical chromatographic peaks, which are essential for accurate quantification and effective separation from other components in a complex mixture. umich.edu While trimethylsilyl esters are effective, they are also sensitive to moisture, which can hydrolyze them back to the original fatty acid, necessitating anhydrous conditions during preparation and analysis. aocs.org

Quantitative and Qualitative Analysis of Complex Fatty Acid Profiles

The use of trimethylsilyl derivatization is integral to the comprehensive analysis of complex fatty acid profiles by GC-MS. This technique allows for both the identification (qualitative analysis) and measurement (quantitative analysis) of individual fatty acids within a mixture. nih.gov

Qualitative Analysis : Following separation on the GC column, the eluted trimethylsilyl stearate enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint, characterized by a specific molecular ion peak and a pattern of fragment ions. This fragmentation pattern provides definitive structural information, allowing for the unambiguous identification of stearic acid among other fatty acids and lipids.

Quantitative Analysis : For quantitative measurements, the abundance of one or more characteristic ions of this compound is measured. The area under the chromatographic peak for these ions is directly proportional to the amount of the analyte present in the sample. By comparing this to the peak area of a known amount of an internal standard, the precise concentration of stearic acid in the original sample can be determined. nih.gov This approach has been successfully applied to characterize fatty acid profiles in diverse matrices, from microbial communities to paint samples. nih.govresearchgate.net

A study on the analysis of fatty acids and metal soaps in paint developed a validated GC/MS method using silylating agents to achieve both qualitative and quantitative data. nih.gov

Analytical Goal Methodology Key Outcome Reference
Qualitative Analysis GC separation followed by MS fragmentation analysis of TMS esters.Identification of specific fatty acids based on unique mass spectral fingerprints. nih.gov
Quantitative Analysis Integration of chromatographic peak area of characteristic ions relative to an internal standard.Accurate determination of the concentration of individual fatty acids in a sample. nih.gov

Applications in Diverse Sample Matrices

The derivatization of stearic acid to this compound enables its analysis in a wide array of complex sample types where it may exist in different chemical forms.

In materials such as historical and modern oil paintings, fatty acids can exist in their free form or as metal salts (carboxylates), often called metal soaps, which are formed from reactions with pigment ions (e.g., lead, zinc). These different forms have distinct impacts on the stability and degradation of the artwork. A novel analytical method leverages the differential reactivity of silylating agents to distinguish between these forms. nih.gov

Researchers have demonstrated that 1,1,1,3,3,3-hexamethyldisilazane (HMDS) is a mild silylating agent that selectively derivatizes only free fatty acids, leaving the metal carboxylates unreacted. In contrast, a stronger agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), derivatizes both free fatty acids and the fatty acids bound in metal soaps. nih.gov By analyzing a sample using both methods, the quantities of free fatty acids and metal-bound fatty acids can be determined.

The process involves two separate analyses of the same sample:

Analysis 1 (with HMDS): Determines the concentration of free fatty acids.

Analysis 2 (with BSTFA): Determines the total concentration of fatty acids (free + metal-bound).

The concentration of fatty acids present as metal carboxylates is then calculated by subtracting the result of Analysis 1 from Analysis 2. This method has been validated for the qualitative and quantitative analysis of carboxylates of various metals, including sodium, calcium, zinc, and lead. nih.gov

Silylating Agent Reacts With Purpose Reference
HMDS Free Fatty Acids onlyQuantification of free fatty acids. nih.gov
BSTFA Free Fatty Acids & Metal CarboxylatesQuantification of total fatty acid content. nih.gov

Trimethylsilylation is also crucial for the analysis of partially esterified glycerols, such as monoacylglycerols and diacylglycerols, as well as other lipid derivatives. These compounds, which contain free hydroxyl groups, are often non-volatile. Derivatization with an agent like BSTFA converts these polar hydroxyl groups into nonpolar trimethylsilyl ethers, rendering the molecules volatile and suitable for GC-MS analysis. nih.gov

This strategy is applied in the analysis of complex surfactant mixtures, such as polyglycerol stearic acid esters, which are used in the cosmetic and food industries. Before injection into the GC, the product mixture is derivatized with BSTFA to analyze its composition, including any remaining partially esterified glycerols. nih.gov Similarly, in lipidomics, the structural analysis of triacylglycerols can involve enzymatic hydrolysis to produce 2-monoacyl-sn-glycerols, which are then analyzed to determine the fatty acid composition at specific positions on the glycerol (B35011) backbone. aocs.org Derivatization is a key step in preparing these monoacylglycerols for chromatographic analysis.

Hydroxylated fatty acids are important metabolites in many biological systems. Their analysis by GC-MS is facilitated by the derivatization of both the carboxylic acid and the hydroxyl functional groups. The formation of trimethylsilyl ether-trimethylsilyl ester derivatives significantly improves their chromatographic behavior. nih.gov

The mass spectra of these TMS derivatives are highly informative for structure elucidation. The fragmentation patterns observed in MS analysis can help pinpoint the location of the hydroxyl group along the fatty acid chain. nih.gov For instance, the characteristic α-cleavages (cleavage of the bond adjacent to the carbon bearing the TMS ether) are particularly useful for determining the position of side-chain hydroxyl groups. nih.gov This approach has been used to identify long-chain hydroxy acids from microorganisms like Nocardia corallina. nih.gov Furthermore, this technique is foundational for identifying genes involved in the metabolism of hydroxy fatty acids by allowing for the accurate identification of metabolic products in organisms like lesquerella. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework. mdpi.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The most distinct signal is from the nine equivalent protons of the trimethylsilyl (TMS) group, which appears as a sharp singlet at a very high field position (low chemical shift). The protons of the long stearate alkyl chain appear at chemical shifts typical for alkanes.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Si-(CH ₃)₃ ~0.25 Singlet Highly shielded protons on the silicon atom, appearing far upfield.
α-CH ~2.3 Triplet Methylene (B1212753) group adjacent to the carbonyl group, deshielded. aocs.org
β-CH ~1.6 Multiplet Methylene group beta to the carbonyl group. aocs.org
-(CH ₂)₁₄- ~1.2-1.4 Multiplet Bulk methylene protons of the long alkyl chain, overlapping signals. aocs.org

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives a distinct signal. A key feature is the signal for the carbons of the TMS group, which are highly shielded and appear at a very low chemical shift. docbrown.info The carbonyl carbon of the ester group appears at a significantly downfield position.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Si-(C H₃)₃ ~0-2 The carbons of the trimethylsilyl group are highly shielded. compoundchem.com
C =O ~173-175 Carbonyl carbon of the ester group.
α-C H₂ ~34 Methylene carbon adjacent to the carbonyl group.
β-C H₂ ~25 Methylene carbon beta to the carbonyl group.
-(C H₂)₁₃- ~29-32 Bulk methylene carbons of the long alkyl chain, many overlapping signals. hmdb.ca
ω-2 C H₂ ~22.7 Methylene carbon adjacent to the terminal methyl group.

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. compoundchem.comhmdb.ca Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy in the Characterization of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinguished by the presence of strong absorption bands characteristic of the ester group and the trimethylsilyl moiety, alongside the absorptions from the long alkyl chain.

The formation of the silyl (B83357) ester from the carboxylic acid can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) and the shift in the carbonyl (C=O) stretching frequency. mdpi.com The C=O stretch in stearic acid is found around 1700 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. researchgate.netresearchgate.net In this compound, this shifts to a higher wavenumber, typical for an ester.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2955 & ~2870 Asymmetric & Symmetric C-H Stretch -CH₃ (Alkyl)
~2920 & ~2850 Asymmetric & Symmetric C-H Stretch -CH₂- (Alkyl) researchgate.net
~1725 C=O Stretch Ester Carbonyl
~1465 C-H Bend (Scissoring) -CH₂-
~1250 Symmetric CH₃ Deformation (Umbrella Mode) Si-(CH₃)₃ researchgate.netresearchgate.net
~1100-1000 Si-O-C Stretch Silyl Ether

Note: The exact positions of IR absorption bands can vary slightly based on the physical state of the sample and the spectrometer.

Role in Organic Synthesis and Protecting Group Chemistry

Temporary Protection of Carboxylic Acid Functionality

The acidic proton of a carboxylic acid can interfere with a wide range of organic reactions, including those involving basic or nucleophilic reagents like Grignard and organolithium reagents. By converting stearic acid to trimethylsilyl (B98337) stearate (B1226849), the acidic proton is replaced by a bulky and chemically inert trimethylsilyl group, rendering the functionality unreactive to such conditions. This trimethylsiloxy group [−O-Si(CH₃)₃] shields the functional group from pH variations and does not participate in hydrogen bonding. mdpi.com

The introduction of the trimethylsilyl group onto stearic acid can be achieved through various silylating agents. The choice of reagent and reaction conditions depends on the desired reactivity and the presence of other functional groups in the molecule.

Commonly used silylating agents include chlorotrimethylsilane (B32843) (TMS-Cl) and hexamethyldisilazane (B44280) (HMDS). nih.gov When using TMS-Cl, a base such as triethylamine (B128534) or pyridine (B92270) is typically added to neutralize the hydrochloric acid byproduct. nih.gov The reaction with HMDS is often slower but can be catalyzed by the addition of TMS-Cl or ammonium (B1175870) chloride, with ammonia (B1221849) being the only byproduct. nih.gov

For enhanced reactivity, other silylating agents can be employed. Bis(trimethylsilyl)acetamide (BSA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful reagents that produce neutral byproducts, acetamide (B32628) and trifluoroacetamide, respectively. nih.gov For highly sensitive substrates or when very mild conditions are required, N-trimethylsilylimidazole offers excellent reactivity. nih.gov

Silylating AgentCommon AbbreviationTypical ByproductKey Characteristics
ChlorotrimethylsilaneTMS-ClHClRequires a base to neutralize acidic byproduct. nih.gov
HexamethyldisilazaneHMDSNH₃Slower reaction, often requires a catalyst. nih.gov
Bis(trimethylsilyl)acetamideBSAAcetamideHighly reactive with a neutral byproduct. nih.gov
Bis(trimethylsilyl)trifluoroacetamideBSTFATrifluoroacetamideVery powerful silylating agent with a neutral byproduct. nih.gov
N-TrimethylsilylimidazoleTMSIImidazoleExtremely active, suitable for sensitive substrates.
Table 1: Common Reagents for the Introduction of the Trimethylsilyl Group.

In the synthesis of complex molecules that contain multiple functional groups, the concept of orthogonal protection is crucial. This strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org The trimethylsilyl ester is considered a labile protecting group, meaning it can be cleaved under very mild conditions. This lability allows for its selective removal while other, more robust protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers or benzyl (B1604629) esters, remain intact. wikipedia.orgagh.edu.pl

For instance, a molecule containing both a trimethylsilyl ester and a benzyl ester can be selectively deprotected at the carboxylic acid position by mild acid or fluoride (B91410) treatment, leaving the benzyl ester untouched for later removal by hydrogenolysis. wikipedia.org The relative stability of silyl (B83357) ethers and esters to acidic hydrolysis generally follows the trend: TMS < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). ncsu.edu This differential stability allows chemists to design synthetic routes where different silyl groups protecting various functionalities can be removed sequentially. ncsu.edu

Deprotection Methodologies for Regenerating Stearic Acid from Trimethylsilyl Stearate

The utility of the trimethylsilyl group as a protecting group lies in its ease of removal under specific and mild conditions, regenerating the original carboxylic acid. The cleavage of the silicon-oxygen bond is typically achieved through acid-catalyzed hydrolysis or fluoride-mediated desilylation.

Trimethylsilyl esters are highly susceptible to hydrolysis under mild acidic conditions. google.com The reaction is typically carried out using dilute aqueous acids such as hydrochloric acid or sulfuric acid. google.com The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. researchgate.netrsc.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. researchgate.netrsc.org Subsequent proton transfers lead to the elimination of the trimethylsilanol (B90980) group and regeneration of the carboxylic acid. researchgate.netrsc.org Due to the high sensitivity of the TMS group to acid, this deprotection can often be achieved without affecting other more acid-stable protecting groups. ncsu.edu

An alternative and widely used method for the cleavage of silyl esters is fluoride-mediated desilylation. nanotrun.com This method is particularly effective due to the high strength of the silicon-fluoride bond, which is significantly stronger than the silicon-oxygen bond. researchgate.net Common sources of fluoride ions include tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), and potassium fluoride. nanotrun.comresearchgate.net

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group. nanotrun.com This forms a pentacoordinate silicon intermediate, which then breaks down to release the carboxylate anion and form the stable trimethylfluorosilane. A subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid. This method is valued for its mildness and high selectivity, often allowing for the deprotection of silyl esters in the presence of a wide variety of other functional groups. nanotrun.com

Deprotection MethodTypical ReagentsMechanismKey Advantages
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄ in aqueous solutionProtonation of the carbonyl oxygen followed by nucleophilic attack of water. researchgate.netrsc.orgSimple and effective for many substrates.
Fluoride-Mediated DesilylationTetrabutylammonium fluoride (TBAF), HF, KFNucleophilic attack of fluoride ion on the silicon atom. nanotrun.comVery mild and highly selective due to the strong Si-F bond formation. researchgate.net
Table 2: Common Deprotection Methodologies for Trimethylsilyl Esters.

Intermediate in Specific Synthetic Transformations

Beyond its role as a simple protecting group, this compound can also serve as a reactive intermediate for the synthesis of other stearic acid derivatives. The increased reactivity of the silyl ester compared to alkyl esters allows for its conversion into other functionalities under mild conditions. ncsu.edu

For example, silyl esters can be readily converted into amides by reaction with amines. google.com This transformation is often more efficient than the direct amidation of the carboxylic acid, which may require harsh conditions or the use of coupling reagents. The reaction of this compound with an amine would proceed via nucleophilic attack of the amine on the carbonyl carbon of the silyl ester, leading to the formation of a stearamide and trimethylsilanol as a byproduct.

Similarly, this compound can undergo transesterification with various alcohols to form different stearate esters. This can be particularly useful for introducing more complex or sensitive alcohol moieties that might not be compatible with traditional esterification methods. Silyl esters have also been used as intermediates in reductions to form aldehydes or alcohols, and in conversions to acid chlorides. google.com These transformations highlight the versatility of this compound not just as a masked form of stearic acid, but as an activated intermediate for the synthesis of a range of oleochemical derivatives. google.com

Role in Palladium-Catalyzed Decarbonylation Reactions of Stearic Acid

While direct studies focusing exclusively on this compound in palladium-catalyzed decarbonylation are not extensively detailed in publicly available literature, its potential role can be inferred from the established mechanisms of similar reactions involving carboxylic acids and their derivatives. In the context of palladium-catalyzed decarbonylation, carboxylic acids like stearic acid are often converted in situ into more active species to facilitate the reaction. The transformation of stearic acid into this compound represents a plausible activation strategy to promote decarbonylation.

The general mechanism for palladium-catalyzed decarbonylative transformations of carboxylic acid derivatives involves several key steps. These typically include the oxidative addition of a C(acyl)-O bond to a palladium(0) complex, followed by decarbonylation to form a palladium-alkyl intermediate, and subsequent steps to yield the final product and regenerate the palladium catalyst.

In the case of stearic acid, direct decarbonylation is challenging. However, its conversion to an activated form, such as an anhydride (B1165640) or, hypothetically, a silyl ester like this compound, could render it more susceptible to palladium catalysis. For instance, in the palladium-catalyzed decarbonylative dehydration of fatty acids to produce linear alpha-olefins, it is believed that an anhydride is formed in situ, which then undergoes oxidative addition to the Pd(0) catalyst. Similarly, this compound could potentially undergo oxidative addition of the Si-O bond or the C(acyl)-O bond to the palladium center, initiating the catalytic cycle.

The proposed catalytic cycle for the decarbonylation of stearic acid, proceeding through a this compound intermediate, can be outlined as follows:

Activation of Stearic Acid: Stearic acid is first converted to this compound. This step could potentially be achieved by reacting stearic acid with a suitable silylating agent.

Oxidative Addition: The this compound would then interact with a palladium(0) catalyst. The oxidative addition of the C(acyl)-O bond to the palladium center would form an acylpalladium(II) species.

Decarbonylation: The resulting acylpalladium(II) complex would then undergo decarbonylation, releasing a molecule of carbon monoxide (CO) and forming a heptadecylpalladium(II) intermediate.

β-Hydride Elimination: This intermediate can then undergo β-hydride elimination to produce 1-heptadecene, a linear alpha-olefin, and a hydridopalladium(II) species.

Reductive Elimination: Finally, the hydridopalladium(II) species would undergo reductive elimination to regenerate the active palladium(0) catalyst, which can then participate in another catalytic cycle.

This proposed role of this compound as an activated intermediate is analogous to the role of anhydrides in similar palladium-catalyzed decarbonylative reactions of fatty acids. The use of a silyl ester could potentially offer advantages in terms of reactivity and selectivity under specific reaction conditions.

The following table illustrates the proposed palladium-catalyzed decarbonylation of stearic acid via a this compound intermediate, with hypothetical reaction parameters based on similar transformations.

Entry Stearic Acid Derivative Palladium Catalyst Ligand Solvent Temperature (°C) Product Yield (%)
1This compoundPd(dba)₂XantphosToluene1501-Heptadecene85
2This compoundPd₂(dba)₃dppfDioxane1601-Heptadecene80
3This compoundPd(OAc)₂P(t-Bu)₃Mesitylene1701-Heptadecene90

This table is illustrative and based on typical conditions for palladium-catalyzed decarbonylative reactions of fatty acid derivatives. dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Further research focusing specifically on the palladium-catalyzed decarbonylation of this compound would be necessary to validate this proposed mechanism and to fully elucidate the reaction kinetics and substrate scope.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure of Trimethylsilyl (B98337) Stearate (B1226849)

Quantum chemical methods are employed to calculate the distribution of electrons within a molecule, which governs its geometry, reactivity, and spectroscopic signatures. While specific quantum chemical analyses for trimethylsilyl stearate are not extensively detailed in published literature, the methodologies have been applied to closely related long-chain fatty acid esters, such as methyl stearate, providing a framework for understanding this compound. nih.gov

Time-Dependent Density Functional Theory (TDDFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting how a molecule will respond to electromagnetic radiation and for analyzing ionization processes that occur in mass spectrometry. nih.gov

A TDDFT analysis of this compound would aim to calculate its vertical excitation energies and ionization potential. For instance, in a study on the similar compound methyl stearate, TDDFT calculations suggested that ionization occurs through two main processes: a direct excitation at 7.43 eV and a tunneling effect facilitated by the strong electric field in the mass spectrometer's ion source. nih.gov This high electric field effectively lowers the ionization energy required, enabling ionization at energies below the theoretical 9.26 eV. nih.gov A similar approach for this compound would elucidate its specific ionization mechanisms, which are fundamental to interpreting its mass spectrum.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method provides insight into the Lewis-like structure of a molecule, charge distribution, and the stabilizing effects of electron delocalization. wisc.edu

NBO analysis involves a sequence of transformations from the initial basis atomic orbitals to various localized sets, including Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and finally, Natural Bond Orbitals (NBOs). wikipedia.org The analysis examines the occupancy of these orbitals. High occupancy (close to 2 electrons) in bonding orbitals and lone pairs signifies a good Lewis structure representation, while significant occupancy in antibonding orbitals indicates electron delocalization or hyperconjugation effects. wikipedia.org

For this compound, an NBO analysis would characterize the key covalent bonds, such as the silicon-oxygen bond (Si-O), the carbonyl bond (C=O), and the various carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds along the stearate chain. The analysis would quantify the polarity and strength of these bonds. For example, in the analysis of fragment ions from methyl stearate, NBO was used to show that the stability of certain carbocation fragments could be explained by hyperconjugation between the filled σ-orbitals of C-H bonds and the empty p-orbital of the positively charged carbon atom. nih.gov A similar analysis on this compound would explain the stability and relative abundance of its characteristic fragments.

Table 1: Potential Insights from NBO Analysis of this compound

NBO Interaction (Donor -> Acceptor)Investigated Chemical FeatureSignificance
Lone Pair (O) -> σ(Si-C)Nature of the Si-O BondCharacterizes the strength and ionic/covalent nature of the silyl (B83357) ether linkage.
Lone Pair (O=C) -> σ(C-C)Carbonyl Group ReactivityElucidates the electronic environment of the carbonyl group and its influence on adjacent bonds.
σ(C-H) -> p-orbital (C+)Fragment Ion StabilityExplains the stability of carbocations formed during mass spectrometric fragmentation through hyperconjugation. nih.gov
σ(C-C) -> σ*(C-C)Electron DelocalizationQuantifies delocalization effects along the aliphatic chain, contributing to the molecule's overall stability.

Computational Modeling of Fragmentation Pathways and Mass Spectrometry Simulation

The mass spectrum of a compound is a map of the charged fragments produced when the molecule is ionized and breaks apart. Computational modeling is crucial for simulating these fragmentation pathways and interpreting the resulting spectra. Trimethylsilyl derivatives are widely used in gas chromatography-mass spectrometry (GC-MS) because they are volatile and produce characteristic fragmentation patterns. nih.govnih.gov

For this compound, the mass spectrum is characterized by several key ions. The fragmentation of TMS esters of carboxylic acids often involves cleavage of the Si-O bond and rearrangements within the molecule. nih.gov Computational modeling can simulate these processes by calculating the energies of the parent ion and various potential fragment ions and transition states.

Common fragments observed in the GC-MS analysis of this compound include ions at m/z 73 and m/z 117. nih.gov

The m/z 73 ion: This is the trimethylsilyl cation, [Si(CH₃)₃]⁺, and is a hallmark of TMS-derivatized compounds.

The m/z 117 ion: This fragment corresponds to [(CH₃)₃Si-O=C=O]⁺ or a rearranged equivalent, arising from cleavage of the bond between the carbonyl carbon and the first carbon of the alkyl chain.

Computational studies, similar to those performed on methyl stearate, can explain the formation of more complex fragments, such as those resulting from McLafferty rearrangements. nih.gov In the case of this compound, a McLafferty rearrangement would involve the transfer of a gamma-hydrogen from the stearate chain to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a charged enol fragment containing the trimethylsilyl group. Simulating these pathways helps to confirm the structure of unknown compounds and understand the fundamental chemistry of ion fragmentation. nih.gov

Table 2: Characteristic Mass Spectral Fragments of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment Structure/IdentitySignificance
73[Si(CH₃)₃]⁺Base peak, characteristic of TMS derivatives. nih.gov
117[(CH₃)₂Si=O-C=OH]⁺Characteristic fragment of TMS esters.
129[(CH₃)₃Si-O-C(OH)=CH₂]⁺Fragment resulting from rearrangement. nih.gov

Prediction of Reaction Mechanisms and Elucidation of Energy Landscapes

Beyond simply identifying fragments, computational chemistry can predict the detailed step-by-step mechanisms of their formation and map out the complete energy landscape of the reactions. This involves calculating the potential energy surface for a given fragmentation process, identifying all intermediates and the transition states that connect them.

For this compound, this would mean modeling the entire sequence of events following ionization. For example, the formation of the McLafferty rearrangement product at m/z 224 in the related methyl stearate was explained by modeling the metastable decay of the parent ion. nih.gov Such calculations can determine the activation energy for each potential bond cleavage and rearrangement, allowing researchers to predict which fragmentation pathways are energetically favored and therefore most likely to occur.

Elucidating the energy landscape helps to explain why certain fragments are highly abundant while others are barely observed. By comparing the calculated energy barriers for competing fragmentation channels, one can predict the branching ratios and thus simulate a theoretical mass spectrum that can be compared with experimental data for validation. This predictive power is essential for the structural elucidation of novel compounds and for a deeper understanding of reaction dynamics in the gas phase.

Catalytic Applications and Reaction Pathways Involving Stearic Acid Derivatives

Trimethylsilyl (B98337) Stearate (B1226849) as a Substrate or Intermediate in Catalytic Transformations

While research directly employing trimethylsilyl stearate as a substrate in catalytic transformations is not extensively documented, its behavior can be inferred from studies on closely related stearic acid esters, such as methyl stearate and ethyl stearate. The trimethylsilyl group, a bulky and electron-donating moiety, can be expected to influence reactivity and selectivity in these reactions.

Hydrodeoxygenation Processes of Fatty Acids

Hydrodeoxygenation (HDO) is a crucial process for converting fatty acids into long-chain alkanes, which are valuable as biofuels. This process typically involves the removal of oxygen atoms from the carboxyl group under a hydrogen atmosphere, mediated by a heterogeneous catalyst. Studies on the HDO of methyl stearate provide a model for the potential transformation of this compound.

In a typical HDO reaction network of a fatty acid ester, several pathways can occur, including hydrodeoxygenation, decarbonylation, and decarboxylation. For instance, the HDO of methyl stearate over a bifunctional Ru/HZSM-5 catalyst yields both heptadecane (B57597) and octadecane. rsc.org The reaction proceeds through the initial conversion of methyl stearate to stearic acid, which then undergoes further transformation. rsc.org The reaction medium has been shown to significantly affect the product distribution. rsc.org

The use of a trimethylsilyl ester instead of a methyl ester could potentially alter the initial hydrolysis or hydrogenolysis step due to the different nature of the silicon-oxygen bond compared to the carbon-oxygen bond in the ester group.

Table 1: Catalyst Systems and Products in the Hydrodeoxygenation of Stearic Acid Esters

Catalyst Substrate Major Products Reference
Pd/HPA-SiO2 Methyl Stearate C15-C18 Alkanes researchgate.net
Ru/HZSM-5 Methyl Stearate Heptadecane, Octadecane rsc.org

This table is generated based on data from studies on methyl stearate and is intended to be illustrative of the types of catalysts and products involved in fatty acid ester HDO.

Decarbonylation Reactions of Stearic Acid Derivatives

Palladium-catalyzed decarbonylation of carboxylic acids has been shown to produce olefins. rsc.org Another approach involves the dual-catalytic decarbonylation of fatty acid methyl esters (FAMEs) to yield olefins. rsc.orgnih.gov This one-pot strategy facilitates the cleavage of the acyl C-O bond. rsc.org Iridium catalysts have also been demonstrated to be effective for the decarbonylation of a range of biosourced substrates, including unsaturated fatty acids, to produce linear α-olefins. nih.gov

Hydrogenation Studies of Fatty Acid Esters

The hydrogenation of fatty acid esters is a key industrial process for the production of fatty alcohols, which have widespread applications in surfactants, lubricants, and cosmetics. Studies on the hydrogenation of ethyl stearate and methyl stearate offer a window into the potential catalytic hydrogenation of this compound.

For example, the hydrogenation of ethyl stearate to 1-octadecanol has been studied using ruthenium-based catalysts. nih.gov Similarly, the catalytic transfer hydrogenation of methyl stearate to octadecanol has been investigated using cobalt-based catalysts. sci-hub.se The efficiency of these reactions is highly dependent on the catalyst system and reaction conditions.

The bulky trimethylsilyl group in this compound might present steric hindrance around the carbonyl group, potentially influencing the rate and selectivity of the hydrogenation reaction compared to smaller alkyl esters.

Table 2: Research Findings on the Hydrogenation of Stearic Acid Esters

Catalyst System Substrate Primary Product Key Finding Reference
Ru on Tungstated Zirconia Ethyl Stearate 1-Octadecanol High dispersion and reducibility of Ru nanoparticles enhance activity. nih.gov
Co/HAP Methyl Stearate Octadecanol Synergistic Co0/Coδ+ active sites boost H2 generation and hydrogenation. sci-hub.se

This table summarizes findings from studies on ethyl and methyl stearate and serves as a proxy for understanding potential hydrogenation pathways for this compound.

Influence of Silyl (B83357) Derivatives on Catalyst Systems and Reaction Selectivity

The introduction of a silyl group, such as trimethylsilyl, into a substrate molecule can exert a significant influence on the catalyst system and the selectivity of the reaction. While specific data on the catalytic reactions of this compound is limited, general principles regarding silyl derivatives can be applied.

The trimethylsilyl group is known for its utility as a protecting group for hydroxyl functions due to its relative stability and the ease of its introduction and removal. researchgate.net In the context of a catalytic reaction, the silyl group can influence the electronic and steric environment of the reactive center.

For instance, in reactions involving metal catalysts, the silicon atom can interact with the metal center, potentially modifying the catalyst's activity and selectivity. The bulky nature of the trimethylsilyl group can also direct the approach of the substrate to the catalyst's active site, thereby influencing stereoselectivity or regioselectivity.

In the case of this compound, the silyl group attached to the carboxylate oxygen would increase the steric bulk around the carbonyl carbon. This could hinder side reactions and potentially lead to higher selectivity for certain products in catalytic transformations compared to less hindered esters like methyl stearate. Furthermore, the electron-donating nature of the trimethylsilyl group could alter the reactivity of the carbonyl group, making it more or less susceptible to nucleophilic or electrophilic attack depending on the reaction mechanism.

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Routes for Trimethylsilyl (B98337) Stearate (B1226849)

The traditional synthesis of trimethylsilyl stearate often involves methods that may not align with the principles of green chemistry. Future research will likely prioritize the development of more sustainable and efficient synthetic routes. This includes the exploration of greener catalysts and reaction conditions to minimize waste and energy consumption.

Key areas of future investigation include:

Catalyst Innovation: Research into novel catalysts, such as those based on earth-abundant metals or enzymatic processes, could lead to more environmentally friendly silylation reactions. nih.gov The development of catalysts that can operate under milder conditions (lower temperatures and pressures) will be a significant step forward.

Alternative Silylation Reagents: The search for and development of less hazardous and more atom-economical silylating agents will be crucial. This could involve moving away from traditional reagents towards those that generate benign byproducts.

Flow Chemistry and Process Intensification: The application of continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze the silylation of stearic acid represents a highly sustainable approach. Future research could focus on identifying or engineering enzymes with high specificity and activity for this transformation.

A comparative look at traditional versus potential future sustainable synthetic methods highlights the shift in chemical manufacturing philosophy:

Synthetic Aspect Traditional Methods Future Sustainable Routes
Catalysts Often rely on stoichiometric reagents or less efficient catalysts.Focus on highly active, recyclable catalysts (e.g., metal-organic frameworks, enzymatic catalysts).
Solvents May use volatile organic compounds (VOCs).Emphasis on green solvents (e.g., water, supercritical fluids, ionic liquids) or solvent-free conditions.
Energy Input Can require high temperatures and prolonged reaction times.Aim for lower energy consumption through more efficient catalysts and process designs like microwave-assisted synthesis.
Byproducts May generate significant amounts of waste.Designed to minimize or eliminate byproducts, adhering to the principles of atom economy.

Advanced Analytical Techniques for Comprehensive Characterization and Trace Analysis

A thorough understanding of this compound's properties and behavior relies on sophisticated analytical techniques. While gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of silylated fatty acids, future research will focus on enhancing sensitivity, resolution, and the ability to perform in-situ analysis. restek.commdpi.com

Future directions in analytical methodologies include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS techniques, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS, will enable more precise mass measurements, facilitating unambiguous identification and structural elucidation, especially in complex matrices.

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide significantly enhanced separation of complex mixtures, allowing for the detailed analysis of isomers and trace impurities.

Spectroscopic Methods: Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will continue to be vital for detailed structural characterization. researchgate.net Future developments may include the use of in-situ monitoring to study reaction kinetics and mechanisms.

Surface-Specific Analysis: For applications where this compound is part of a surface coating or thin film, techniques like X-ray photoelectron spectroscopy (XPS) and secondary ion mass spectrometry (SIMS) will be crucial for understanding surface composition and chemistry. researchgate.netresearchgate.net

The table below summarizes some of the advanced analytical techniques and their potential applications in the study of this compound:

Analytical Technique Information Provided Application in this compound Research
GC-MS Molecular weight and fragmentation patterns for identification and quantification. nih.govnist.govRoutine analysis, purity assessment, and metabolic profiling. restek.com
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for elemental composition determination.Unambiguous identification in complex samples, metabolomics.
Two-Dimensional Gas Chromatography (GCxGC-MS) Enhanced separation of complex mixtures.Isomer separation, impurity profiling, analysis of trace components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and molecular dynamics.Structural confirmation, studying intermolecular interactions.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of surfaces.Characterization of surface-modified materials. researchgate.net

Rational Design of New Materials Incorporating this compound for Targeted Applications

The unique properties of this compound, such as its hydrophobicity and thermal stability, make it an attractive component for the design of new materials. Future research will focus on the rational design of materials that leverage these properties for specific applications.

Potential areas of exploration include:

Functional Coatings: Developing novel coatings with enhanced water repellency, anti-fouling, or lubricating properties for a variety of substrates.

Polymer Composites: Incorporating this compound into polymer matrices to modify their physical properties, such as processability, flexibility, and surface characteristics.

Phase Change Materials (PCMs): Investigating the use of this compound and related compounds in eutectic mixtures for thermal energy storage applications. rsc.org

Lipid-Based Nanomaterials: The design of liposomes and lipid nanoparticles incorporating silylated lipids could lead to new delivery systems with tailored properties for various non-clinical applications. acs.org

The design of these new materials will be guided by a deeper understanding of the structure-property relationships of this compound.

Deeper Mechanistic Understanding through Advanced Computational Models and Experimental Validation

A fundamental understanding of the chemical and physical behavior of this compound at the molecular level is crucial for optimizing its synthesis and application. Future research will increasingly rely on a synergistic approach combining advanced computational modeling with experimental validation.

Key research directions include:

Reaction Mechanism Studies: Using computational chemistry, such as density functional theory (DFT) calculations, to elucidate the detailed mechanisms of silylation reactions. nih.govescholarship.org This can help in designing more efficient catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics of this compound and its interactions with other molecules and surfaces. This can provide insights into its behavior in different environments, such as in solution or as part of a material.

Structure-Property Relationship Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the physical and chemical properties of new silylated fatty acid derivatives based on their molecular structure.

Experimental Validation: The predictions from computational models must be rigorously tested through carefully designed experiments. nih.govsc.edu This iterative process of prediction and validation is key to advancing our understanding.

This integrated approach will accelerate the discovery and development of new applications for this compound and related compounds.

Exploration of Biomedical and Biotechnological Interfaces for Silylated Fatty Acid Derivatives (excluding clinical applications)

The unique properties of silylated fatty acid derivatives open up intriguing possibilities at the interface of chemistry, biology, and materials science, beyond direct clinical applications. numberanalytics.com Research in this area will focus on leveraging their biocompatibility and tunable properties for a range of non-therapeutic purposes.

Future avenues of exploration include:

Biomimetic Membranes: The use of silylated lipids in the creation of artificial cell membranes for fundamental studies of membrane biophysics and protein-lipid interactions. mdpi.com

Biosensors: Developing novel biosensor platforms where silylated fatty acid derivatives act as a stable and biocompatible matrix for the immobilization of enzymes or other biological recognition elements.

Cell Culture Substrates: Engineering surfaces modified with this compound and related compounds to control cell adhesion, proliferation, and differentiation for in vitro studies.

Metabolic Engineering: The production of fatty acid derivatives in microorganisms through metabolic engineering is an expanding field. mdpi.com While not directly involving this compound, the principles and techniques could be adapted in the future.

The exploration of these non-clinical applications will contribute to a broader understanding of how silylated fatty acids can be utilized in biological contexts.

Q & A

Basic Research Question: What is the role of trimethylsilyl stearate in enhancing gas chromatography-mass spectrometry (GC-MS) detection of fatty acids?

Answer:
Trimethylsilyl (TMS) stearate is a derivatized form of stearic acid, created by replacing acidic hydrogens (e.g., -OH or -COOH groups) with trimethylsilyl groups. This derivatization is critical for analyzing non-volatile or thermally labile compounds like fatty acids via GC-MS. For example, underivatized stearic acid shows poor volatility and decomposition at high temperatures, leading to unreliable detection . BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is commonly used to form TMS esters/ethers, enabling detection at concentrations as low as 1 ng/µl .
Methodological Tip: Use BSTFA or MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) as derivatizing agents. Validate derivatization efficiency by comparing chromatographic peak areas before and after treatment .

Advanced Research Question: How can researchers optimize reaction conditions for trimethylsilyl derivatization of stearic acid in complex biological matrices?

Answer:
Optimization involves balancing reaction time, temperature, and catalyst presence. For instance:

  • Temperature: 50–70°C for 30–60 minutes is typical for complete derivatization .
  • Catalysts: Add 1% TMCS (trimethylchlorosilane) to BSTFA to accelerate silylation of sterically hindered groups .
  • Matrix Effects: Lipids or proteins in biological samples may require prior extraction (e.g., petroleum ether) to avoid interference .
    Data Validation: Include internal standards (e.g., tetradecane) to correct for variability in derivatization yields .

Advanced Research Question: What factors contribute to discrepancies in mass spectral data for this compound across studies?

Answer:
Contradictions in mass spectra often arise from:

  • Ionization Conditions: Electron impact (EI) at 70 eV generates characteristic ions (e.g., m/z 341 for TMS stearate via methyl loss; m/z 132 from McLafferty rearrangements) .
  • Derivatization Purity: Incomplete silylation leaves residual hydroxyl groups, altering fragmentation patterns. Validate with purity checks via NMR or FTIR .
  • Instrument Calibration: Differences in GC-MS column types (e.g., RSL-300 vs. DB-5) affect retention indices and ion abundance .
    Resolution Strategy: Cross-reference spectra with databases like NIST and report derivatization protocols in detail .

Basic Research Question: How should researchers document this compound synthesis and characterization for reproducibility?

Answer:
Follow IUPAC guidelines for experimental reporting:

  • Synthesis: Specify molar ratios of stearic acid to silylating agent (e.g., 1:2 molar ratio with BSTFA), reaction time, and temperature .
  • Characterization: Include 1H^1H-NMR (δ 0.1–0.3 ppm for TMS protons) and GC-MS data (base peak at m/z 341) .
  • Purity Assessment: Report HPLC/GC purity (>95%) and residual solvent levels (e.g., toluene) .
    Publication Note: Place detailed protocols in supplementary information to comply with journal guidelines .

Advanced Research Question: What strategies integrate this compound data into multi-omics workflows for lipid metabolism studies?

Answer:

  • Data Normalization: Use internal standards (e.g., pentadecane) to normalize GC-MS peak areas across batches .
  • Cross-Omics Alignment: Pair TMS-stearate data with transcriptomic profiles of fatty acid synthase (FASN) or stearoyl-CoA desaturase (SCD1) .
  • Statistical Tools: Apply multivariate analysis (PCA or PLS-DA) to link lipidomic changes to metabolic pathways .
    Case Study: In plant metabolomics, TMS derivatives of stearate were used to track lipid remodeling under methyl jasmonate stress .

Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of silylating agents (BSTFA/MSTFA), which release toxic fumes .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
    Regulatory Compliance: Follow OSHA guidelines and include safety data sheets (SDS) in lab manuals .

Advanced Research Question: How do researchers address co-elution issues of this compound with other TMS-derivatized metabolites in GC-MS?

Answer:

  • Chromatographic Optimization: Use polar columns (e.g., HP-5MS) and temperature gradients to separate TMS-stearate (retention index ~2200) from similar-chain fatty acids .
  • Selective Ion Monitoring (SIM): Focus on unique ions (e.g., m/z 341 for stearate) to reduce background noise .
  • Orthogonal Methods: Confirm identities via LC-MS/MS or FTIR if co-elution persists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.